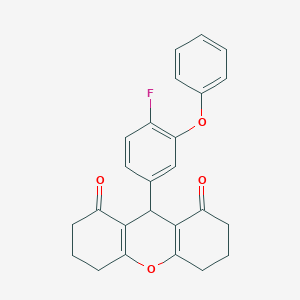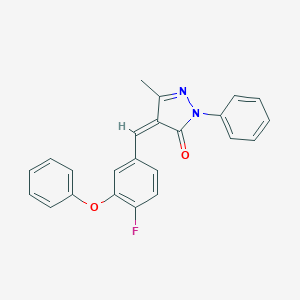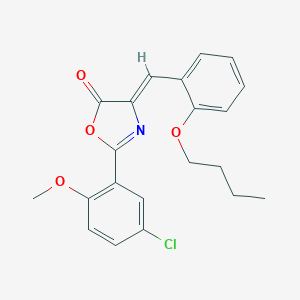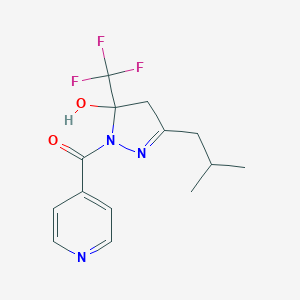![molecular formula C20H23ClN4O2 B299258 2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound is commonly referred to as "compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of compound X involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, a key enzyme that is involved in DNA replication and repair. Additionally, compound X has also been found to inhibit the activity of various protein kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, compound X has also been found to inhibit the production of various pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of compound X in lab experiments offers several advantages, including its potent activity against cancer cells and its ability to inhibit multiple signaling pathways. However, the use of compound X also has several limitations, including its low solubility in aqueous solutions and its potential toxicity in vivo.
Orientations Futures
There are several future directions for the research and development of compound X. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of compound X and to identify its potential applications in the treatment of various diseases. Furthermore, the development of novel drug delivery systems for compound X may also enhance its therapeutic efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of compound X involves a multistep reaction process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-chloroacetophenone with 2,5-dimethylpyrrole in the presence of a base to form the intermediate product. This intermediate product is then reacted with hydrazine hydrate and cyclopentanone in the presence of a catalyst to form the final product, compound X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in the development of drugs for the treatment of various diseases. It has been found to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, compound X has also been found to exhibit antifungal, antibacterial, and anti-inflammatory properties.
Propriétés
Nom du produit |
2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide |
|---|---|
Formule moléculaire |
C20H23ClN4O2 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
N//'-[(E)-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-N-cyclopentyloxamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-13-11-15(14(2)25(13)18-9-7-16(21)8-10-18)12-22-24-20(27)19(26)23-17-5-3-4-6-17/h7-12,17H,3-6H2,1-2H3,(H,23,26)(H,24,27)/b22-12+ |
Clé InChI |
OYQMERVNOYRWMZ-WSDLNYQXSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=N/NC(=O)C(=O)NC3CCCC3 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C(=O)NC3CCCC3 |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C(=O)NC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)